1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a urea-based compound featuring a benzodioxole methyl group attached to a pyrrolidin-3-ylurea scaffold, which is further substituted with a 4-ethoxyphenyl moiety at the pyrrolidinone nitrogen. The 4-ethoxyphenyl substituent may influence electronic properties and metabolic stability. This compound’s structural complexity positions it within a broader class of heterocyclic urea derivatives, which are often explored for pharmacological activity .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-2-27-17-6-4-16(5-7-17)24-12-15(10-20(24)25)23-21(26)22-11-14-3-8-18-19(9-14)29-13-28-18/h3-9,15H,2,10-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAQBPJYWABGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a novel synthetic derivative that incorporates a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Weight : 356.42 g/mol
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant biological activities, including:
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with enzymes such as α-amylase, leading to significant inhibition (IC50 values reported as low as 0.68 µM) .
- Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in cancer cells via modulation of signaling pathways influenced by insulin and IGFs .
- Antioxidant Activity : Compounds with similar structures have been shown to possess antioxidant properties, which could contribute to their protective effects against oxidative stress in various biological systems.
Antidiabetic Potential
A study investigating the antidiabetic effects of benzodioxole derivatives found that one compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after multiple doses. This suggests a promising avenue for developing new antidiabetic medications based on this structural motif .
Anticancer Activity
In vitro studies have demonstrated that certain benzodioxole derivatives exhibit potent cytotoxicity against cancer cell lines with IC50 values ranging from 26 to 65 µM. These findings indicate a selective toxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of these compounds in oncology .
Data Summary Table
| Activity Type | IC50 Value (µM) | Effect on Normal Cells | Notes |
|---|---|---|---|
| α-Amylase Inhibition | 0.68 | Minimal (IC50 > 150) | Effective in regulating blood sugar |
| Cytotoxicity (Cancer) | 26 - 65 | Low toxicity | Selective against cancer cell lines |
| Blood Glucose Reduction | - | - | Significant reduction in diabetic mice |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Aryl Ring
- 4-Ethoxyphenyl vs. 4-Fluorophenyl: The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea (PubChem data, ) replaces the ethoxy group with a fluorine atom. No direct activity data are available, but such substitutions are critical in optimizing pharmacokinetic properties .
Phenyl vs. Substituted Aryl :
Compound 11 from features a simple phenyl group instead of substituted aryl rings. The absence of substituents reduces steric hindrance but may diminish target selectivity compared to ethoxy/fluoro analogs .
Urea Linker Modifications
- Hydroxyethyl Substituent :
The compound 1-benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea () introduces a 2-hydroxyethyl group on the urea nitrogen. This modification likely enhances solubility via hydrogen bonding but could reduce membrane permeability due to increased polarity .
Heterocyclic Core Variations
- Pyrrolidinone vs. Piperidinone: and describe 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-one and related analogs. Piperidinones may offer greater conformational flexibility but reduced ring strain .
Oxadiazole vs. Urea Linkers :
Compound 11 () employs a 1,2,4-oxadiazole ring instead of urea. Oxadiazoles are bioisosteres for esters/carbamates, offering metabolic resistance but lacking the hydrogen-bonding capacity of ureas. This trade-off impacts target engagement and solubility .
Physicochemical Properties
- NMR Data: Benzo[d][1,3]dioxole protons typically resonate at δ 6.7–7.0 ppm (1H NMR), while pyrrolidinone carbonyls appear at ~175 ppm (13C NMR) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions. Key steps include:
- Coupling Reactions: Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to form the urea linkage between the benzodioxole and pyrrolidinone moieties.
- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency at 60–80°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures >95% purity.
- Optimization: Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, stoichiometry) to maximize yield. Flow chemistry techniques, as demonstrated in diphenyldiazomethane synthesis, improve reproducibility and scalability .
Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm, pyrrolidinone carbonyl at ~170 ppm).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ ion for C₂₂H₂₃N₃O₅ expected at m/z 410.1612).
- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions. For example, similar urea derivatives were structurally confirmed via single-crystal diffraction (R-factor < 0.05) .
Advanced Research Questions
Q. How does the substitution pattern on the pyrrolidinone ring influence binding affinity to target enzymes?
Methodological Answer:
-
Comparative SAR Studies:
Substituent on Pyrrolidinone Biological Activity Key Interaction 4-Ethoxyphenyl (Target) Enzyme Inhibition Hydrophobic pocket binding via ethoxy group 4-Fluorophenyl (Analog) Enhanced Selectivity Halogen bonding with catalytic residues 3,4-Dimethoxyphenyl (Analog) Reduced Activity Steric hindrance from methoxy groups - Methodology:
-
Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
-
Validate with surface plasmon resonance (SPR) to measure dissociation constants (KD) .
Q. How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial) of benzodioxole-containing urea derivatives?
Methodological Answer:
- Stepwise Approach:
- Assay Standardization: Use identical cell lines (e.g., MCF-7 for anticancer) and microbial strains (e.g., S. aureus ATCC 25923) across studies.
- Purity Validation: Confirm compound integrity via HPLC (≥98% purity) to exclude impurities as confounding factors.
- Mechanistic Studies:
- Anticancer: Measure caspase-3 activation (apoptosis) via fluorometric assays.
- Antimicrobial: Perform time-kill curves to distinguish bacteriostatic vs. bactericidal effects.
Q. How to design experiments to assess the compound’s stability under physiological conditions?
Methodological Answer:
- In Vitro Stability Assays:
- pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via LC-MS.
- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor. Calculate half-life (t½) and intrinsic clearance (Clint).
- Plasma Stability: Incubate in 90% plasma (human/mouse). Quantify intact compound remaining at 0, 1, 4, 8h.
- Data Interpretation: Degradation >20% at pH 7.4 suggests need for prodrug modification .
Q. What strategies address contradictory data in enzyme inhibition assays between this compound and its analogs?
Methodological Answer:
- Root-Cause Analysis:
- Enzyme Source Variability: Compare recombinant vs. tissue-extracted enzymes (e.g., CYP3A4 from baculovirus vs. human liver).
- Inhibitor Concentration: Test IC50 values across a 10-fold range to rule out non-specific effects.
- Orthogonal Assays: Validate findings using fluorescence polarization (binding) and functional activity assays (e.g., ADP-Glo™ kinase assay).
- Example: A fluorobenzyl analog showed conflicting IC50 values (1.2 µM vs. 8.7 µM) due to differing ATP concentrations in assays .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate logP (2.8 predicted), BBB permeability (CNS-), and CYP inhibition.
- Molecular Dynamics (MD): Simulate 100 ns trajectories to assess binding mode stability with a target (e.g., EGFR kinase).
- QSAR Models: Train models on public datasets (ChEMBL) to correlate structural descriptors (e.g., topological polar surface area) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
